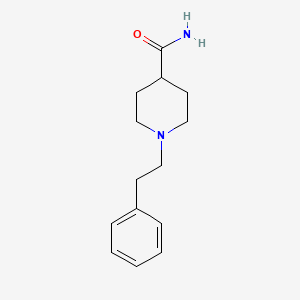
1-(2-苯乙基)哌啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Phenylethyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C14H20N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
科学研究应用
1-(2-Phenylethyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including pain management and neurological disorders.
作用机制
Target of Action
The primary target of 1-(2-Phenylethyl)piperidine-4-carboxamide is the DNA gyrase in Mycobacterium abscessus . DNA gyrase is an essential enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes.
Mode of Action
1-(2-Phenylethyl)piperidine-4-carboxamide interacts with its target, the DNA gyrase, by inhibiting the enzyme’s activity . This inhibition disrupts the supercoiling process, which is vital for DNA replication and transcription, leading to the cessation of these cellular processes.
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication and transcription pathways. This disruption leads to the cessation of these processes, resulting in the bactericidal and antibiofilm activity of the compound .
Pharmacokinetics
Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Result of Action
The inhibition of DNA gyrase by 1-(2-Phenylethyl)piperidine-4-carboxamide leads to the disruption of DNA replication and transcription. This disruption results in bactericidal and antibiofilm activity against Mycobacterium abscessus .
生化分析
Biochemical Properties
It is known that the metabolism of new fentanyl analogs, like 1-(2-Phenylethyl)piperidine-4-carboxamide, generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .
Cellular Effects
It is known that fentanyl analogs can have profound pharmacological differences, especially with respect to potency and efficacy .
Molecular Mechanism
It is known that fentanyl analogs bind to opioid receptors, producing respiratory depression, decreased consciousness, antinociception, and miosis .
Temporal Effects in Laboratory Settings
It is known that the presence of metabolites can be crucial for confirmation of the uptake of such compounds and further interpretation .
Dosage Effects in Animal Models
It is known that fentanyl analogs can have profound pharmacological differences, especially with respect to potency and efficacy .
Metabolic Pathways
It is known that the metabolism of new fentanyl analogs, like 1-(2-Phenylethyl)piperidine-4-carboxamide, generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylethyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with phenylethyl halides under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: For large-scale production, the synthesis may involve more efficient catalytic processes and continuous flow reactors to ensure high yield and purity. The use of protective groups and subsequent deprotection steps can also be employed to enhance the selectivity of the reaction .
化学反应分析
Types of Reactions: 1-(2-Phenylethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
相似化合物的比较
Fentanyl: A potent synthetic opioid with a similar piperidine structure.
Carfentanil: An extremely potent fentanyl analog used in veterinary medicine.
Alfentanil: A fast-acting opioid analgesic used in anesthesia.
Uniqueness: Unlike some of its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development in various fields .
属性
IUPAC Name |
1-(2-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-14(17)13-7-10-16(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBQQQVQLFPZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
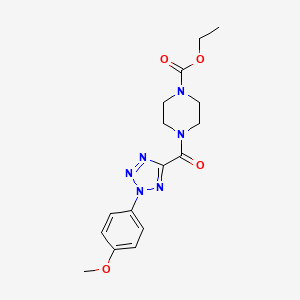
![4-[2-Oxo-2-(4-prop-2-ynyl-1,4-diazepan-1-yl)ethyl]-1,4-benzoxazin-3-one](/img/structure/B2511678.png)
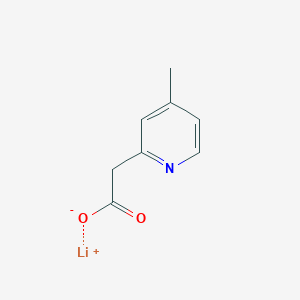
![2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2511681.png)
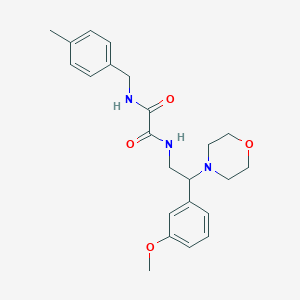
![2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile hydrochloride](/img/structure/B2511683.png)

![2-(3-methylphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2511686.png)
![5-oxo-1-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B2511688.png)

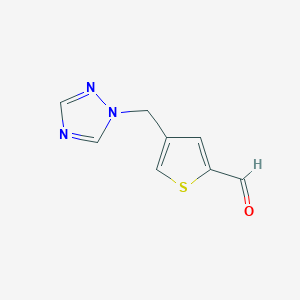
![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide](/img/structure/B2511695.png)
![2-({1-[(Pyridin-2-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2511697.png)

